molecular formula C11H13FN2 B2816924 2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane CAS No. 2124418-34-2

2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane

Cat. No.: B2816924
CAS No.: 2124418-34-2
M. Wt: 192.237
InChI Key: LYTHJGAALDKNDY-UHFFFAOYSA-N
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Description

“2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane” is a complex organic compound that contains a fluoropyridine group and a bicyclo[2.2.1]heptane group . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . Fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .


Synthesis Analysis

The synthesis of such compounds often involves complex reactions. For instance, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a fluoropyridine group and a bicyclo[2.2.1]heptane group . The bicyclo[2.2.1]heptane group is a bridged bicyclic compound . The fluoropyridine group contains a pyridine ring with a fluorine atom attached .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be complex and specific to the reaction conditions and the presence of other reactants . For instance, 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The density, heat of sublimation, and impact sensitivity of similar compounds have been estimated by electrostatic potential analysis of the molecular surface .

Safety and Hazards

The safety and hazards associated with “2-(3-Fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane” would depend on its specific properties and uses. As with all chemicals, appropriate safety measures should be taken when handling and storing the compound to prevent exposure and potential harm .

Properties

IUPAC Name

2-(3-fluoropyridin-2-yl)-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2/c12-10-2-1-5-13-11(10)14-7-8-3-4-9(14)6-8/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTHJGAALDKNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2C3=C(C=CC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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